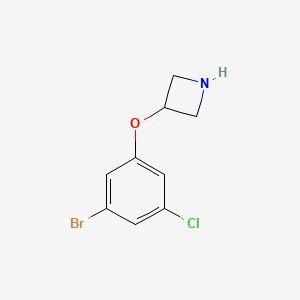

3-(3-Bromo-5-chlorophenoxy)azetidine

Description

Properties

IUPAC Name |

3-(3-bromo-5-chlorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBCIKRYZAKTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis and Characterization of 3-(3-Bromo-5-chlorophenoxy)azetidine

A Guide for Medicinal Chemistry Scaffolding

Executive Summary

This technical guide details the synthesis, characterization, and strategic utility of 3-(3-bromo-5-chlorophenoxy)azetidine . As a medicinal chemistry scaffold, this molecule combines the favorable physicochemical properties of the azetidine ring (low lipophilicity, metabolic stability, rigid vector) with a highly functionalizable halogenated aryl ether. The 3-bromo-5-chloro substitution pattern provides orthogonal reactivity for subsequent cross-coupling reactions (e.g., site-selective Suzuki-Miyaura or Buchwald-Hartwig couplings), making this an ideal "branch-point" intermediate for library generation.

Strategic Value & Retrosynthesis

The azetidine ring is increasingly utilized as a bioisostere for cyclobutane, pyrrolidine, and piperidine rings to modulate

Retrosynthetic Analysis

The most robust disconnection is at the ether oxygen. While a Mitsunobu approach is viable for small-scale discovery, a nucleophilic substitution (

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Experimental Protocols

Route A: Scalable Nucleophilic Substitution (Preferred)

This route avoids the difficult removal of triphenylphosphine oxide associated with Mitsunobu chemistry.

Step 1: Activation of N-Boc-3-hydroxyazetidine

Objective: Convert the poor hydroxyl leaving group into a highly reactive mesylate.

-

Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Protocol:

-

Dissolve N-Boc-3-hydroxyazetidine in DCM (0.2 M) and cool to 0°C under

. -

Add TEA dropwise, followed by slow addition of MsCl to control exotherm.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Quench with saturated

. Extract with DCM. Wash organics with brine, dry over -

Yield: Quantitative. Use directly without column chromatography to prevent mesylate hydrolysis.

-

Step 2:

Displacement

Objective: Form the ether bond using the phenol nucleophile.

-

Reagents: 3-Bromo-5-chlorophenol (1.1 eq), N-Boc-3-mesyloxyazetidine (1.0 eq), Cesium Carbonate (

, 2.0 eq). -

Solvent: DMF (Dimethylformamide) or DMSO.

-

Protocol:

-

Dissolve 3-bromo-5-chlorophenol in DMF (0.3 M).

-

Add

. Stir at RT for 15 mins to generate the phenoxide anion. Note: The electron-withdrawing halogens make this phenol more acidic, facilitating anion formation. -

Add the mesylate intermediate from Step 1.

-

Heat to 80°C for 6–12 hours. Monitor by LCMS for disappearance of mesylate.

-

Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF) and brine.

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Step 3: N-Boc Deprotection

Objective: Reveal the free amine.

-

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

-

Protocol:

-

Dissolve the coupled product in DCM (0.1 M).

-

Add TFA (10–20 eq). Stir at RT for 2 hours.

-

Workup: Concentrate in vacuo.

-

Free Basing (Optional): Redissolve in DCM, wash with saturated

, dry and concentrate to obtain the free base oil. Alternatively, isolate as the stable HCl or TFA salt.

-

Route B: Mitsunobu Reaction (Discovery Scale)

Useful for rapid analoging if the mesylate intermediate is not pre-prepared.

-

Reagents: N-Boc-3-hydroxyazetidine, 3-Bromo-5-chlorophenol,

, DIAD or DEAD. -

Conditions: THF, 0°C to RT, 16 hours.[2]

-

Drawback: Purification is challenging due to hydrazine and phosphine oxide byproducts.

Characterization Data (Predicted)

The following data represents the expected spectral signature for the free base.

Data Summary Table

| Assay | Parameter | Expected Result | Interpretation |

| LCMS | Ionization | ESI Positive Mode | |

| Isotope Pattern | M, M+2, M+4 | Distinctive pattern for 1 Br and 1 Cl atom (approx 3:4:1 ratio). | |

| 1H NMR | Azetidine Ring | 4H multiplet (ring | |

| Aromatic | 3 distinct signals (or 2 if symmetry accidental) showing meta-coupling ( | ||

| 13C NMR | C-O (Ether) | Ipso carbon of the phenol. | |

| C-Halogen | Carbons attached to Br and Cl. |

Diagnostic NMR Signals

The azetidine protons are the key diagnostic feature.

-

4.90 ppm (m, 1H): The methine proton at the 3-position (

-

3.90 – 3.50 ppm (m, 4H): The azetidine methylene protons (

Reaction Mechanism & Pathway

The synthesis relies on a bimolecular nucleophilic substitution (

Figure 2: Mechanistic flow of the critical

Safety & Handling

-

Azetidine Stability: Free base azetidines can be prone to ring-opening polymerization if stored for long periods. Store as the HCl or TFA salt at -20°C.

-

Halophenols: 3-Bromo-5-chlorophenol is toxic and a skin irritant. Handle in a fume hood.

-

Mesylates: Alkyl mesylates are potential genotoxic impurities (PGIs). Ensure complete consumption of the mesylate intermediate or validate its removal during workup (washing with amine scavengers can be employed in GMP settings).

References

-

Comparison of Synthetic Routes: BenchChem. (2025).[4] A Head-to-Head Comparison of Synthetic Routes to 3-Phenoxyazetidine. Retrieved from

-

Azetidine Synthesis Review: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[5] Retrieved from

-

SN2 Methodology: Goundry, W., et al. (2019). Preparation of Azetidine Ethers via Mesylate Displacement. Organic Process Research & Development. Retrieved from

-

Bioisostere Utility: Drug Hunter. (2023).[5] Azetidines in Modern Medicinal Chemistry. Retrieved from

Sources

Methodological & Application

"protocols for the synthesis of 3-(3-bromo-5-chlorophenoxy)azetidine"

An In-depth Technical Guide Protocols for the Synthesis of 3-(3-bromo-5-chlorophenoxy)azetidine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen heterocycles, have become privileged structures in modern medicinal chemistry.[1][2] Their unique strained ring system imparts a conformational rigidity that can enhance binding affinity to biological targets.[3] Furthermore, the azetidine motif often improves critical physicochemical properties such as aqueous solubility and metabolic stability when used as a bioisosteric replacement for larger rings or flexible alkyl chains.[4]

The 3-aryloxyazetidine substructure is of particular interest as it allows for the precise three-dimensional positioning of an aryl group, a common pharmacophore, extending from a compact core. This guide provides a detailed, field-proven protocol for the synthesis of 3-(3-bromo-5-chlorophenoxy)azetidine, a valuable building block for creating diverse chemical libraries for drug discovery.

Synthetic Strategy: A Two-Stage Approach

The synthesis of the target compound is most reliably achieved through a two-stage process that prioritizes selectivity and yield. The core of this strategy is the formation of the ether linkage, followed by the removal of a nitrogen-protecting group.

-

Ether Formation via Williamson Ether Synthesis: This classic yet highly effective SN2 reaction forms the C-O bond between the phenol and the azetidine ring.[5][6][7][8] To ensure the reaction proceeds as intended, the azetidine nitrogen must be protected to prevent its nucleophilicity from competing with the phenoxide. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.

-

Deprotection: The final step involves the acid-catalyzed cleavage of the Boc group to yield the desired secondary amine, typically isolated as a stable hydrochloride salt.

Caption: Overall synthetic workflow.

Part 1: Synthesis of N-Boc-3-(3-bromo-5-chlorophenoxy)azetidine

Principle and Mechanistic Insight

The Williamson ether synthesis proceeds via an SN2 mechanism.[5][8] A strong base, sodium hydride (NaH), deprotonates the weakly acidic hydroxyl group of 3-bromo-5-chlorophenol to form a potent sodium phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon at the 3-position of the azetidine ring, displacing a suitable leaving group. For this protocol, we will convert the hydroxyl group of N-Boc-3-hydroxyazetidine into a better leaving group, such as a tosylate, in a preceding step or use a commercially available equivalent like N-Boc-3-iodoazetidine. The following protocol assumes the use of a pre-activated azetidine with a good leaving group (LG), such as tosyl or iodo.

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Notes |

| 3-Bromo-5-chlorophenol | 208.45 | 1.00 g | 4.80 mmol | Irritant. Handle with care.[9] |

| Sodium Hydride (60% in oil) | 24.00 | 211 mg | 5.28 mmol | Flammable solid. Reacts violently with water.[10] |

| N-Boc-3-iodoazetidine | 283.09 | 1.49 g | 5.28 mmol | Light-sensitive. |

| Dimethylformamide (DMF) | 73.09 | 20 mL | - | Anhydrous grade. |

| Ethyl Acetate (EtOAc) | - | ~150 mL | - | For extraction. |

| Saturated NaCl solution | - | ~50 mL | - | For washing. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | For drying. |

| Silica Gel | - | As needed | - | For column chromatography. |

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (10 mL) to a dry, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

Phenoxide Formation: Add 3-bromo-5-chlorophenol (1.00 g, 4.80 mmol) to the flask and stir until dissolved. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Carefully add sodium hydride (211 mg of 60% dispersion, 5.28 mmol) in small portions over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation in a fume hood. Stir the resulting suspension at 0 °C for 30 minutes.

-

Addition of Electrophile: In a separate flask, dissolve N-Boc-3-iodoazetidine (1.49 g, 5.28 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the phenoxide suspension at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60 °C and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Work-up: Cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution (~20 mL). Transfer the mixture to a separatory funnel and add deionized water (50 mL) and ethyl acetate (50 mL).

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated NaCl solution (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford N-Boc-3-(3-bromo-5-chlorophenoxy)azetidine as a pure solid or oil.

Part 2: Deprotection to Yield 3-(3-bromo-5-chlorophenoxy)azetidine Hydrochloride

Principle

The Boc group is readily cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol is commonly used.[11] Using HCl in dioxane is advantageous as it directly yields the stable and easily handled hydrochloride salt of the final product.

Experimental Protocol

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Notes |

| N-Boc-3-(3-bromo-5-chlorophenoxy)azetidine | 378.65 | 1.50 g | 3.96 mmol | From Part 1. |

| HCl in 1,4-Dioxane | - | 10 mL | 40.0 mmol | 4.0 M solution. Corrosive. |

| Dichloromethane (DCM) | 84.93 | 10 mL | - | Anhydrous grade. |

| Diethyl Ether | - | ~50 mL | - | For precipitation. |

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the purified N-Boc-3-(3-bromo-5-chlorophenoxy)azetidine (1.50 g, 3.96 mmol) in dichloromethane (10 mL) in a round-bottom flask with a magnetic stirrer.

-

Acid Addition: Add the 4.0 M solution of HCl in dioxane (10 mL, 40.0 mmol) to the flask at room temperature.

-

Reaction Progression: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS. The reaction is typically complete when no starting material is visible.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Purification: Add diethyl ether (~50 mL) to the residue and stir or sonicate. The hydrochloride salt should precipitate as a solid.

-

Final Product: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield 3-(3-bromo-5-chlorophenoxy)azetidine hydrochloride as a white to off-white solid.

Data Summary and Characterization

| Compound | M.W. ( g/mol ) | Expected Yield | Appearance | Purity (Expected) |

| N-Boc-3-(3-bromo-5-chlorophenoxy)azetidine | 378.65 | 65-80% | Colorless oil or white solid | >95% (after chromatography) |

| 3-(3-bromo-5-chlorophenoxy)azetidine HCl | 315.00 | 90-98% | White to off-white solid | >98% (after precipitation) |

Analytical Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the aromatic and azetidine rings.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.

-

HPLC: To determine the final purity of the compound.[12]

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood by trained personnel.[9]

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory.[10][13]

-

Reagent Hazards:

-

3-Bromo-5-chlorophenol: Causes skin and serious eye irritation. Avoid inhalation and contact with skin.

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere and away from any moisture.

-

HCl in Dioxane: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

- BenchChem. An In-depth Technical Guide to the Discovery and Synthesis of Novel Azetidine Compounds. BenchChem.

- Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Chekler, E. L., et al. An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Zhang, Y., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

- PharmaBlock. Azetidines in Drug Discovery. PharmaBlock.

- Wren, S. P., et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-5-chlorophenol. Fisher Scientific.

- Wikipedia.

- ECHEMI.

- Carl ROTH. (2025).

- Caron, A., et al. Strain-Release Arylations for the Bis-Functionalization of Azetidines.

- Wikipedia. Williamson ether synthesis. Wikipedia.

- ResearchGate. Derivatizations of arylated azetidine products.

- TCI Chemicals. (2024).

- Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps.

- Name Reactions in Organic Synthesis. Williamson Ether Synthesis. Cambridge University Press.

- Raja, V., et al. (2020). A validated stability indicating a new RP-HPLC method for the simultaneous estimation of seven genotoxic impurities in drug substances. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.

- LibreTexts. (2020). 11.1: Williamson Ether Synthesis. Chemistry LibreTexts.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- ChemicalBook. Azetidine, 3-bromo-, hydrochloride(53913-82-9) 1H NMR spectrum. ChemicalBook.

- Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- Ahmed, S.E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A.

- Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.

- BLDpharm. 3-((3-Bromo-5-fluorophenoxy)methyl)azetidine. BLDpharm.

- BLDpharm. 3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine. BLDpharm.

- Matrix Scientific. 3-((3-Bromo-5-chlorophenoxy)methyl)azetidine hydrochloride.

- BenchChem. Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide. BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. echemi.com [echemi.com]

- 10. carlroth.com [carlroth.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpsr.com [ijpsr.com]

- 13. tcichemicals.com [tcichemicals.com]

High-Throughput Screening Strategies for Azetidine-Based Chemical Libraries

Abstract

Azetidines—saturated four-membered nitrogen heterocycles—have transcended their historical status as mere synthetic curiosities to become privileged scaffolds in modern drug discovery.[1][2][3][4] Their ability to lower lipophilicity (LogD), improve metabolic stability, and provide rigid exit vectors makes them ideal bioisosteres for proline, gem-dimethyl, or piperidine groups. However, the inherent ring strain (~25 kcal/mol) and basicity of azetidines introduce unique challenges in High-Throughput Screening (HTS). This guide details optimized protocols for screening azetidine libraries, with a specific focus on Covalent Fragment Screening and Physicochemical Triage , ensuring the identification of high-quality, tractable hits.

The Azetidine Advantage in Library Design

Before defining the screen, one must understand the library. Azetidines are often incorporated to "escape from Flatland," increasing the fraction of sp3-hybridized carbons (

-

Solubility: Unlike lipophilic aromatics, azetidine-rich libraries typically exhibit superior aqueous solubility. This allows for higher concentration screening (up to 100-200 µM) with reduced risk of compound precipitation, a common cause of false negatives in HTS.

-

Basicity: The azetidine nitrogen is basic (

~11 for parent, modulated by substituents). In biochemical assays, this can alter the local pH if buffer capacity is insufficient, leading to false positives. -

Reactivity: While stable under physiological conditions, the strained ring can be susceptible to ring-opening in highly acidic environments or in the presence of strong nucleophiles if activated (e.g., azetidine acrylamides).

Library Management and Storage

Critical Directive: Standard DMSO storage protocols must be modified for azetidine-based covalent libraries (e.g., acrylamide-substituted azetidines).

-

Acid Avoidance: Do not use acidified DMSO (often used to protonate basic amines for solubility) for storage. Acid can catalyze ring-opening or polymerization of electrophilic azetidines. Store in 100% anhydrous DMSO.

-

Freeze-Thaw Cycles: Limit to <5 cycles. The ring strain energy makes these compounds more sensitive to degradation upon repeated temperature shifts than standard heterocyclic libraries.

Application Note: Covalent Fragment Screening

Azetidines are currently the "scaffold of choice" for covalent fragment libraries targeting cysteine residues (e.g., KRAS G12C inhibitors). The azetidine ring positions the electrophile (often an acrylamide) in a unique vector relative to the binding pocket.

Protocol A: Scalable Thiol Reactivity Profiling (STRP)

Purpose: To filter out "super-reactive" promiscuous compounds before expensive protein-mass spectrometry screens. This assay uses Luciferase as a sensor; if the azetidine reacts non-specifically with the cysteines in Luciferase, luminescence decreases.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.01% Tween-20.

-

Probe: D-Cysteine (2.5 µM).

-

Detection: Luciferase/Luciferin reagent (e.g., Kinase-Glo or equivalent).

-

Library: Azetidine-acrylamide fragments (10 mM in DMSO).

Step-by-Step Workflow:

-

Compound Dispense: Acoustic dispense 20 nL of library compounds into a 384-well white, solid-bottom plate to achieve a final concentration of 50 µM.

-

Probe Addition: Dispense 10 µL of 5 µM D-Cysteine in Assay Buffer.

-

Incubation 1: Centrifuge (1000 x g, 1 min) and incubate for 3 hours at Room Temperature (RT). Note: This long incubation mimics the time-scale of covalent bond formation.

-

Sensor Addition: Add 10 µL of Luciferase reagent.

-

Incubation 2: Incubate for 30 minutes at RT.

-

Readout: Measure Luminescence.

Data Interpretation:

-

High Signal: Compound did not deplete free cysteine (Low intrinsic reactivity = Good for specific targeting).

-

Low Signal: Compound depleted cysteine or inhibited Luciferase (High intrinsic reactivity = Potential promiscuous alkylator).

-

Control: Use N-ethylmaleimide (NEM) as a positive control for cysteine depletion (0% signal).

Protocol B: Intact Protein Mass Spectrometry (The Primary Screen)

Purpose: Direct confirmation of covalent adduct formation on the target protein.

-

Protein Prep: Dilute target protein (e.g., KRAS, 5 µM) in buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Crucial: Remove DTT/BME as they will quench the azetidine electrophiles.

-

Incubation: Add azetidine compounds (50-100 µM). Incubate 2-24 hours.

-

Quenching: Add 1% Formic Acid to stop the reaction and denature the protein.

-

Analysis: LC-MS (Q-TOF or Orbitrap). Look for mass shift:

. -

Hit Criteria:

labeling efficiency is typically required to progress.

Visualization: Covalent Screening Workflow

Caption: Workflow for screening covalent azetidine fragments, prioritizing reactivity filtering prior to mass spectrometry.

Application Note: Biochemical Screening (Soluble Libraries)

For non-covalent, soluble azetidine libraries (e.g., spirocyclic azetidines targeting GPCRs or Ion Channels), the focus shifts to leveraging their solubility.

Protocol: High-Concentration Fluorescence Polarization (FP)

Azetidines are excellent candidates for fragment-based screening using FP because their high solubility allows testing at concentrations where weak binders (

Key Optimization: pH Buffering Because many azetidine derivatives are basic amines, they can shift the pH of the assay well if the buffer is weak (e.g., 10 mM).

-

Correction: Increase buffer strength to 50-100 mM HEPES or Tris .

-

Check: Measure the pH of the highest concentration control well. If it deviates >0.2 pH units from the buffer, re-adjust.

Experimental Setup:

| Parameter | Setting/Value | Rationale |

|---|---|---|

| Plate Type | 384-well Black, Low Binding | Minimizes background fluorescence and protein adsorption. |

| Compound Conc. | 100 µM - 500 µM | Azetidines are soluble; high conc. detects weak fragment hits. |

| Tracer | Fluorescent Peptide (e.g., FITC) |

Data Analysis & Hit Triage

Azetidines can produce specific false positive signatures. Use the following logic to triage:

-

The "Polymer" Check: In covalent screens, check the Mass Spec spectrum for

or-

Action: Reject hits with multiple adducts; they are likely non-specific.

-

-

The "Basic" Artifact: In enzymatic assays (e.g., Kinase), check if the inhibition correlates with the pKa of the azetidine nitrogen.

-

Action: If only the most basic compounds hit, it might be a pH artifact. Re-run in high-molarity buffer.

-

-

Structure-Activity Relationship (SAR): Genuine azetidine hits often show steep SAR. A slight change in the ring substitution (e.g., moving a substituent from C3 to C2) should drastically change activity due to the rigid vector.

References

-

Azetidines in Medicinal Chemistry: Couty, F., & Drouillat, B. (2026).[3][5] Azetidines in medicinal chemistry: emerging applications and approved drugs.[5] PubMed.[6] Link

-

Covalent Fragment Screening (STRP): Flaxman, H. A., et al. (2019). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. ACS Chemical Biology. Link

-

Azetidine Library Synthesis: Burkhard, J. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry.[7][8] Link

-

Covalent KRAS Inhibitors: Patricelli, M. P., et al. (2016). Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. Journal of Medicinal Chemistry. Link

-

Spirocyclic Azetidines: Chapman, T. M., et al. (2025).[8] Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders. Nature Communications. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Stereoselective Synthesis of 3-Substituted Azetidine Derivatives: A Detailed Guide for Researchers

Introduction: The Rising Prominence of 3-Substituted Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become highly sought-after structural motifs in modern medicinal chemistry.[1][2] Their inherent ring strain, approximately 25.4 kcal/mol, imparts a unique conformational rigidity that is highly advantageous for drug design.[2][3][4] This semi-rigid structure allows for the precise positioning of substituents in three-dimensional space, making them valuable as bioisosteres for aromatic rings and tools to rigidify amine derivatives.[5][6] The biological activity of these compounds is often exquisitely dependent on their stereochemistry, necessitating the development of robust and highly selective synthetic methodologies.[7] This guide provides an in-depth exploration of key stereoselective strategies for the synthesis of 3-substituted azetidine derivatives, offering detailed protocols and mechanistic insights to aid researchers in this dynamic field.

Core Synthetic Strategies: A Multi-pronged Approach

The stereoselective construction of the azetidine ring can be achieved through several powerful synthetic disconnections. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Key approaches that will be detailed in this guide include:

-

Cycloaddition Reactions: [2+2] and [3+1] cycloadditions are among the most direct methods for assembling the azetidine core.[7]

-

Intramolecular Cyclizations: The cyclization of acyclic precursors bearing a nitrogen nucleophile and a suitable leaving group is a robust and widely used strategy.[3][8]

-

Ring Expansion and Contraction Reactions: These methods offer unique pathways to azetidines from other heterocyclic systems, such as aziridines.[9][10]

-

Functionalization of Pre-existing Azetidine Rings: This approach allows for the introduction of substituents onto a pre-formed azetidine scaffold with stereochemical control.[5]

This guide will provide detailed protocols and mechanistic discussions for representative examples from these key strategic areas.

Section 1: Catalytic Asymmetric [2+2] Cycloaddition of Imines and Allenoates

The [2+2] cycloaddition represents a highly atom-economical approach to the azetidine core. A significant advancement in this area is the catalytic asymmetric formal [2+2] cycloaddition between N-sulfonylimines and allenoates, as reported by Masson, Zhu, and colleagues.[11][12] This method provides access to 2,4-disubstituted azetidines with excellent enantioselectivity.

Mechanistic Rationale and Stereochemical Control

The reaction is catalyzed by a cinchona alkaloid derivative, which acts as a chiral Lewis base. The proposed mechanism involves the formation of two competitive pathways, A and B.[11] Under optimized conditions, the desired pathway leading to the azetidine cycloadduct is favored over the aza-Morita-Baylis-Hillman product. The cinchona alkaloid catalyst creates a chiral environment that directs the approach of the allenoate to the imine, thereby controlling the stereochemistry of the newly formed stereocenters.

Experimental Protocol: Enantioselective [2+2] Cycloaddition

Materials:

-

N-sulfonylimine (1.0 equiv)

-

Allenoate (1.2 equiv)

-

Cinchona alkaloid derived catalyst (e.g., quinine derivative 4 ) (10 mol%)

-

4 Å Molecular Sieves

-

Anhydrous toluene

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-sulfonylimine and the cinchona alkaloid catalyst.

-

Add 4 Å molecular sieves and anhydrous toluene.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the allenoate dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-disubstituted azetidine.

| Entry | R¹ | R² | Yield (%) | er |

| 1 | Ph | Bn | 86 | 99:1 |

| 2 | 4-MeOC₆H₄ | Et | 75 | 98:2 |

| 3 | 2-Naphthyl | t-Bu | 82 | 97:3 |

| 4 | 3-Thienyl | Me | 68 | 95:5 |

Table 1: Substrate Scope and Enantioselectivity of the [2+2] Cycloaddition. [11][12]

Section 2: Diastereoselective Metalation and Functionalization of 3-Substituted Azetidines

The functionalization of a pre-existing azetidine ring offers a powerful strategy for introducing diversity. A recently developed method by Didier and colleagues demonstrates the diastereoselective metalation of 3-substituted azetidines, providing access to trans-2,3-disubstituted azetidines.[5] This complements other methods that favor the formation of cis-isomers, thus establishing a stereodivergent approach.

Causality of Stereoselection

The diastereoselectivity of this transformation is governed by the directing effect of the substituent at the 3-position. The metalation occurs preferentially on the face opposite to the existing substituent, leading to the formation of the trans-isomer upon quenching with an electrophile. The choice of the nitrogen protecting group and the base is crucial for achieving high diastereoselectivity.

Experimental Protocol: trans-Selective α-Lithiation and Electrophilic Trapping

Materials:

-

N-protected 3-substituted azetidine (1.0 equiv)

-

s-BuLi (1.2 equiv)

-

TMEDA (1.2 equiv)

-

Electrophile (1.5 equiv)

-

Anhydrous THF

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected 3-substituted azetidine in anhydrous THF.

-

Add TMEDA to the solution.

-

Cool the reaction mixture to -78 °C.

-

Slowly add s-BuLi dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.

-

Add the desired electrophile to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the trans-2,3-disubstituted azetidine.

| Entry | N-Protecting Group | Electrophile | Yield (%) | dr (trans:cis) |

| 1 | Boc | MeI | 68 | >20:1 |

| 2 | Boc | TMSCl | 55 | 15:1 |

| 3 | Pivaloyl | CO₂ | 72 | 10:1 |

| 4 | Thiopivaloyl | Adamantanone | 82 | 17.3:1 |

Table 2: Diastereoselective Functionalization of 3-Substituted Azetidines. [5]

Section 3: Gold-Catalyzed Stereoselective Synthesis of Azetidin-3-ones

Azetidin-3-ones are versatile intermediates for the synthesis of various functionalized azetidines.[13] A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed through a gold-catalyzed intermolecular oxidation of alkynes. This method avoids the use of potentially hazardous diazo compounds.

Mechanistic Pathway and Enantiocontrol

The key step in this synthesis is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate, which then undergoes an intramolecular N-H insertion to form the azetidin-3-one ring. The stereochemistry of the final product is controlled by the chirality of the starting N-propargylsulfonamide, which can be readily prepared from chiral sulfinamides.

Experimental Protocol: Gold-Catalyzed Oxidative Cyclization

Materials:

-

Chiral N-propargylsulfonamide (1.0 equiv)

-

BrettPhosAuNTf₂ (2 mol%)

-

Pyridine N-oxide (1.5 equiv)

-

Anhydrous dichloromethane

Procedure:

-

In a vial, dissolve the chiral N-propargylsulfonamide and pyridine N-oxide in anhydrous dichloromethane.

-

Add the gold catalyst to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the chiral azetidin-3-one.

Caption: Gold-catalyzed synthesis of chiral azetidin-3-ones.

Section 4: Ring Expansion of Aziridines to Azetidines

Ring expansion strategies provide an alternative and powerful approach to constructing the azetidine skeleton. A notable example is the biocatalytic one-carbon ring expansion of aziridines to azetidines via a highly enantioselective[5][11]-Stevens rearrangement.[9]

Mechanistic Insights and Selectivity

This transformation is mediated by an evolved hemoprotein that acts as a carbene transfer catalyst. The enzyme generates an electrophilic iron carbenoid intermediate, which is trapped by the nucleophilic aziridine. The resulting aziridinium ylide undergoes a[5][11]-Stevens rearrangement to furnish the ring-expanded azetidine. The enzyme's chiral environment dictates the high enantioselectivity of the rearrangement. A key challenge in this chemistry is to suppress the competing cheletropic extrusion of an olefin from the aziridinium ylide intermediate, which is achieved through the specific design of the biocatalyst.[9]

Experimental Protocol: Biocatalytic Ring Expansion

Materials:

-

N-protected aziridine (1.0 equiv)

-

Diazo compound (e.g., ethyl diazoacetate) (1.5 equiv)

-

Evolved hemoprotein catalyst (in buffer solution)

-

Sodium dithionite (for creating an anaerobic environment)

-

Organic co-solvent (e.g., isopropanol)

Procedure:

-

In a glovebox, prepare a solution of the evolved hemoprotein in buffer.

-

Add a solution of the N-protected aziridine in the organic co-solvent.

-

Initiate the reaction by the slow addition of the diazo compound via a syringe pump.

-

Stir the reaction mixture at the desired temperature (e.g., 25 °C) for a specified time (e.g., 24 hours).

-

After the reaction is complete, extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

| Entry | Aziridine Substituent | Yield (%) | er |

| 1 | Phenyl | 75 | 99:1 |

| 2 | 4-Chlorophenyl | 72 | 99:1 |

| 3 | 2-Thienyl | 65 | >99:1 |

| 4 | Naphthyl | 78 | 98:2 |

Table 3: Substrate Scope for the Biocatalytic Ring Expansion of Aziridines. [9]

Caption: Workflow for biocatalytic aziridine ring expansion.

Conclusion and Future Outlook

The stereoselective synthesis of 3-substituted azetidines is a vibrant and rapidly evolving field of research. The methods highlighted in this guide represent a selection of the powerful strategies that have been developed to address the synthetic challenges associated with these strained heterocyclic systems. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of functionalized azetidines will undoubtedly remain a key focus for the synthetic chemistry community. The continued exploration of asymmetric catalysis, including biocatalysis and photoredox catalysis, is expected to yield exciting new approaches to these valuable building blocks.[14]

References

- Masson, G., Zhu, J., et al. (2011). Cinchona Alkaloid Amide Catalyzed Enantioselective Formal [2+2] Cycloadditions of Allenoates and Imines: Synthesis of 2,4-Disubstituted Azetidines. Angew. Chem. Int. Ed., 50, 5356-5360.

- Didier, D., et al. (2026).

- BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of Substituted Azetidines.

- BenchChem. (2025).

- Various Authors. (n.d.). Azetidines and their applications in asymmetric catalysis.

-

Arnold, F. H., et al. (n.d.). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[5][11]-Stevens Rearrangement. PMC.

- Various Authors. (2020).

- Miller, S. J., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 56(10), 1276-1279.

- Denis, J.-B., Masson, G., Retailleau, P., & Zhu, J. (2011). Cinchona Alkaloid Amide Catalyzed Enantioselective Formal [2+2] Cycloadditions of Allenoates and Imines: Synthesis of 2,4-Disubstituted Azetidines. Angew. Chem. Int. Ed., 50, 5356-5360.

- Zhang, J., et al. (n.d.).

- Various Authors. (2025). Recent advances in the Chemistry of Metallated Azetidines.

- BenchChem. (2025). Technical Support Center: Diastereoselective Synthesis of 3-Substituted Azetidines.

- Didier, D., et al. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München.

- Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.

- University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.

- Schomaker, J. M., et al. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. Angew. Chem. Int. Ed. Engl., 56(40), 12229–12233.

- Baran, P. S., et al. (n.d.).

- Gevorgyan, V., et al. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters.

- Liu, P., et al. (2022).

- Daugulis, O., et al. (2011). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society.

- Didier, D., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.

- Li, P., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4 + 2) Cycloaddition. Angew. Chem. Int. Ed..

- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.

- Organic Chemistry Portal. (n.d.). Azetidine synthesis.

- Miller, S. J., et al. (2015).

- BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.

- Couty, F., et al. (n.d.). Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ChemInform Abstract.

- Various Authors. (n.d.). Synthesis of azetidines by metal-catalyzed cycloaddition of imines to alkenes.

- Svatik, A., & Slavik, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

- Bott, T. M., & West, F. G. (2011).

- Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434.

- Buchwald, S. L., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.

- Hahn, H.-G., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92.

- PharmaBlock. (n.d.). Azetidines in Drug Discovery.

- Yang, J., Wu, B., & Hu, L. (n.d.). Synthesis of the chiral 3‐substituted and 3,4‐disubstituted 1,2‐oxazetidines.

- De Kimpe, N., et al. (n.d.). A novel synthesis of 3,3-(spiro)substituted azetidines. Semantic Scholar.

- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.

- Paik, S., & Lee, K. (2016).

- Keio University. (2012). 2.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 9. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]

"functionalization of the azetidine ring at the C-3 position"

Application Note: Advanced Functionalization of the Azetidine Ring at the C-3 Position

Executive Summary: Escaping Flatland

The azetidine ring has emerged as a premier bioisostere in modern drug discovery, offering a metabolic "hard spot" and a rigid vector that mimics the gem-dimethyl group, pyrrolidines, or even phenyl rings while lowering lipophilicity (LogD). However, the synthetic manipulation of azetidines is historically bifurcated:

-

C-2 Functionalization: Relatively facile via

-lithiation or oxidation adjacent to the nitrogen. -

C-3 Functionalization: Significantly more challenging due to the lack of adjacent activating groups and the geometric strain (~25 kcal/mol) that disfavors the formation of sp2 intermediates (e.g., enolates) required for classical substitution.

This guide details three "Third-Generation" protocols that solve the C-3 challenge. Unlike linear "building block" approaches (e.g., starting with 3-hydroxyazetidine), these methods allow for the direct installation of complexity onto the core or the convergent assembly of the ring with C-3 substituents already in place.

Strategic Landscape

The following diagram outlines the three primary strategic disconnects for accessing C-3 functionalized azetidines.

Figure 1: Strategic disconnects for C-3 functionalization. Strategy A utilizes a directing group to activate the C-3 position. Strategy B builds the ring via strain release.[1] Strategy C uses a radical vector from a carboxylate handle.

Protocol A: Pd-Catalyzed Directed C(sp3)-H Arylation

Principle: This method, pioneered by the Schreiber group (Broad Institute), utilizes an 8-aminoquinoline (AQ) bidentate directing group installed at C-2 to direct a Palladium catalyst to the C-3 position. It is highly stereospecific.

Mechanism: The reaction proceeds via a strained 5,4-fused palladacycle intermediate. The inclusion of a phosphate additive is critical to assist in the C-H cleavage step via a Concerted Metalation-Deprotonation (CMD) pathway.

Experimental Workflow

Step 1: Installation of Directing Group

-

Reagents: D-Azetidine-2-carboxylic acid (1.0 equiv), 8-Aminoquinoline (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (0.5 M).

-

Procedure: Stir at RT for 12 h. Dilute with EtOAc, wash with sat. NaHCO3 and brine. Purify via silica flash chromatography.

-

Note: Ensure DIPEA is fresh; excess base can cause epimerization at C-2.

-

Step 2: C-H Arylation (The Key Step)

-

Substrate: N-TFA-Azetidine-AQ (1.0 equiv)

-

Reagents:

-

Aryl Iodide (3.0 equiv)

-

Pd(OAc)2 (10 mol%)

-

AgOAc (2.0 equiv) — Acts as iodide scavenger

-

(BnO)2PO2H (Dibenzyl phosphate) (20 mol%) — Crucial CMD additive

-

-

Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol [0.2 M]

-

Conditions: 110 °C, Sealed tube, 12–24 h.

Step 3: Directing Group Removal (Two Options)

-

Option A (Retentive): Boc2O, DMAP, then LiOH/H2O2. Yields the carboxylic acid.[2]

-

Option B (Reductive): SmI2/Et3N or Na/NH3. Yields the primary alcohol or amine depending on workup.

Troubleshooting Table:

| Issue | Probable Cause | Solution |

|---|---|---|

| Low Conversion | Poisoning by Iodide | Ensure AgOAc is dry and in excess (2.0–2.5 equiv). |

| C-2 Epimerization | High Basicity | Switch solvent to t-Amyl alcohol; lower temp to 90°C if possible. |

| Black Precipitate | Pd Aggregation | Add 10-20 mol% Pivalic acid alongside the phosphate. |

Protocol B: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butane (ABB)

Principle: Instead of functionalizing a stable ring, this method uses the high strain energy (~60 kcal/mol) of the bicyclic ABB system. Attack by a nucleophile at C-3 breaks the central bond, releasing strain and generating the azetidine core with substituents at C-1 and C-3 simultaneously.

Mechanism:

Figure 2: Copper-catalyzed ring opening of ABB.

Experimental Workflow

Preparation: ABBs are volatile and reactive. While some are commercially available (e.g., sulfonyl-ABBs), generating them in situ from 3-halo-azetidines is often preferred for diversity.

Protocol (Gianatassio/Baran Method):

-

Setup: Flame-dried Schlenk flask, Argon atmosphere.

-

Reagents:

-

1-Azabicyclo[1.1.0]butane (ABB) (1.0 equiv) dissolved in anhydrous THF/Toluene (1:1).

-

Cu(OTf)2 (1–5 mol%) or CuI (10 mol%).

-

Grignard Reagent (R-MgBr) or Organozinc (1.2–1.5 equiv).

-

-

Execution:

-

Cool the catalyst/solvent mixture to -78 °C.

-

Add the Grignard reagent slowly.

-

Add the ABB solution dropwise.

-

Critical: Allow to warm to 0 °C slowly. The color often changes from blue (Cu(II)) to dark brown/black.

-

-

Quench/Trapping:

-

The intermediate is a magnesium/zinc amide. You can quench with:

-

H+ (MeOH): Yields 3-substituted azetidine.

-

Electrophile (Allyl bromide/Boc2O): Yields 1,3-disubstituted azetidine.

-

-

Scope & Limitations:

-

Nucleophiles: Primary and secondary alkyl Grignards work best. Aryl Grignards are slower.

-

Electrophiles: The nitrogen anion is highly reactive; can be trapped with Boc, Cbz, or alkyl halides.

Protocol C: Photoredox Decarboxylative Alkylation

Principle: Uses Azetidine-3-carboxylic acid (commercially available) as a radical progenitor. This converts a C(sp2) handle into a C(sp3) center, allowing for "Minisci-type" alkylation or Giese addition.

Protocol (MacMillan Type):

-

Substrate: N-Boc-Azetidine-3-carboxylic acid.

-

Activation: Convert to Redox-Active Ester (RAE) using N-hydroxyphthalimide (NHPI) and DIC.

-

Reaction:

-

RAE (1.0 equiv)

-

Michael Acceptor (e.g., acrylate, vinyl sulfone) (2.0 equiv)

-

Catalyst: Ru(bpy)3Cl2 (1 mol%) or Eosin Y (Organocatalyst).

-

Reductant: Hantzsch Ester (1.5 equiv) or DIPEA.

-

Light Source: Blue LED (450 nm).

-

-

Workup: The decarboxylated radical adds to the alkene. Standard aqueous workup.

Comparative Analysis

| Feature | Pd-Catalyzed C-H Arylation | Strain-Release (ABB) | Decarboxylative Photoredox |

| Primary Bond Formed | C(3)-Aryl (sp3-sp2) | C(3)-Alkyl/Aryl (sp3-sp3/sp2) | C(3)-Alkyl (sp3-sp3) |

| Starting Material | Azetidine-2-COOH | Bicyclo[1.1.0]butane | Azetidine-3-COOH |

| Stereocontrol | High (Directed) | Moderate (Substrate control) | Low (Radical mixture) |

| Complexity Increase | High (Late-stage) | Very High (Core construction) | Moderate (Side-chain) |

| Scalability | Good (g-scale demonstrated) | Moderate (ABB stability issues) | Excellent (Flow compatible) |

References

-

Maetani, M., et al. "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." Journal of the American Chemical Society, 2017. Link

-

Gianatassio, R., et al. "Strain-Release Amination."[1] Science, 2016.[1] Link[1]

-

Gianatassio, R., & Kadish, D. "Direct Alkylation of 1-Azabicyclo[1.1.0]butanes."[3] Organic Letters, 2019.[3] Link

-

Fawcett, A., et al. "Strain-Release-Driven Reactivity of 1-Azabicyclo[1.1.0]butanes." Journal of the American Chemical Society, 2019. Link

-

Dunne, A., et al. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Chemical Reviews, 2023.[4] (Contextual Review).

Sources

- 1. ovid.com [ovid.com]

- 2. Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals - American Chemical Society [acs.digitellinc.com]

- 3. Direct Alkylation of 1-Azabicyclo[1.1.0]butanes [organic-chemistry.org]

- 4. Cation-Promoted Strain-Release-Driven Access to Functionalized Azetidines from Azabicyclo[1.1.0]butanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Strategic Use of Azetidine Scaffolds in the Development of Next-Generation Kinase Inhibitors

Authored by: Senior Application Scientist, Gemini AI

Abstract

Kinases are a pivotal class of enzymes that orchestrate a multitude of cellular processes. Their dysregulation is a well-established driver of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. Despite significant successes, challenges including off-target effects, acquired resistance, and suboptimal pharmacokinetic properties persist. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered substantial attention in medicinal chemistry.[1][2] Its inherent structural rigidity and unique physicochemical properties make it a valuable tool for designing novel therapeutics.[1][2][3] This guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of kinase inhibitors incorporating azetidine scaffolds. We will explore the underlying rationale for its application, present detailed experimental protocols, and discuss best practices for lead optimization.

Table of Contents

-

Introduction: The Azetidine Advantage in Kinase Inhibitor Design

-

Why Azetidine? A Unique Conformational and Physicochemical Profile

-

Impact on Kinase Selectivity and Potency

-

-

Strategic Design Principles

-

Computational Modeling and In Silico Screening

-

Structure-Activity Relationship (SAR) Insights

-

-

Synthetic Protocols for Azetidine-Containing Kinase Inhibitors

-

Protocol 3.1: General Synthesis of a 3-Amino-3-(aryl)azetidine Core

-

Protocol 3.2: Amide Coupling to a Kinase Hinge-Binding Moiety

-

-

Biochemical and Cellular Evaluation

-

Protocol 4.1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Protocol 4.2: Cellular Target Engagement Assay (e.g., NanoBRET™)

-

-

Case Study: Development of a Novel BTK Inhibitor

-

Troubleshooting and Expert Recommendations

-

References

Introduction: The Azetidine Advantage in Kinase Inhibitor Design

Why Azetidine? A Unique Conformational and Physicochemical Profile

The azetidine ring, a four-membered saturated heterocycle, is increasingly recognized as a privileged scaffold in modern drug discovery.[3] Its utility stems from a combination of unique structural and physicochemical properties. The inherent ring strain of approximately 25.4 kcal/mol dictates a puckered, non-planar conformation.[4] This three-dimensional character allows for the precise spatial orientation of substituents, a feature that can be exploited to achieve optimal interactions within the confines of a kinase active site.[5]

From a physicochemical standpoint, the presence of the nitrogen atom within the azetidine ring can enhance properties crucial for drug development, such as aqueous solubility and metabolic stability.[1][2] This can lead to improved pharmacokinetic profiles. In fact, several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature an azetidine motif, underscoring its value in creating effective therapeutics.[1][2]

Impact on Kinase Selectivity and Potency

The conformational rigidity of the azetidine scaffold is a key asset in the design of selective and potent kinase inhibitors.[3] By strategically placing substituents on the ring, medicinal chemists can design molecules that fit snugly into the target kinase's active site while sterically clashing with the active sites of off-target kinases. This can lead to a significant improvement in the inhibitor's selectivity profile, thereby minimizing the potential for unwanted side effects. The ability to fine-tune the orientation of key binding groups can also lead to enhanced potency.

Strategic Design Principles

A successful campaign to develop an azetidine-based kinase inhibitor is rooted in a robust design strategy that integrates computational methods with a thorough understanding of the target's structure and function.

Computational Modeling and In Silico Screening

Computational tools are indispensable in modern drug discovery. Molecular docking and molecular dynamics simulations can be employed to virtually screen libraries of azetidine-containing fragments, predicting their binding modes and affinities for the target kinase. This in silico approach enables the prioritization of a manageable number of promising compounds for synthesis and subsequent biological evaluation, thereby saving time and resources.

Structure-Activity Relationship (SAR) Insights

Following the identification of an initial "hit" compound, the next phase involves systematically modifying its structure to enhance its potency, selectivity, and drug-like properties. This iterative process, known as establishing the structure-activity relationship (SAR), is central to lead optimization. For azetidine-based inhibitors, key areas of modification often include:

-

Substitution at the 3-position: This position is frequently used to introduce groups that interact with the solvent-exposed region of the kinase active site.

-

Derivatization of the azetidine nitrogen: Modifications at this position can be used to modulate the molecule's overall physicochemical properties and to introduce additional interactions with the target.

-

Variation of the hinge-binding moiety: This component of the inhibitor is crucial for anchoring the molecule to the kinase's hinge region, a conserved feature among kinases.

The logical progression of an SAR campaign is depicted in the workflow below.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenoxyazetidines

Welcome to the technical support center for the synthesis of 3-phenoxyazetidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable chemical scaffold. Here, we address common side reactions, troubleshoot suboptimal results, and provide field-proven insights to streamline your experimental workflow. Our approach is rooted in explaining the causality behind experimental choices to empower you to make informed decisions in the lab.

Introduction: The Synthetic Challenge

3-Phenoxyazetidine is a crucial building block in medicinal chemistry, valued for the rigid four-membered ring that can orient substituents in a well-defined vector space.[1] However, its synthesis is not without challenges. The inherent ring strain of the azetidine core, while synthetically useful, also makes it susceptible to undesired ring-opening reactions.[2][3] Furthermore, common etherification strategies must be carefully optimized to avoid competing side reactions. This guide focuses on the two most prevalent synthetic routes from N-protected 3-hydroxyazetidine and provides solutions to the specific issues encountered in each.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most frequent problems encountered during synthesis.

Part A: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classic and often scalable method for forming ethers. In this context, it typically involves the activation of N-Boc-3-hydroxyazetidine to create a good leaving group, followed by an Sₙ2 reaction with a phenoxide nucleophile.[4]

FAQ 1: My yield of N-Boc-3-phenoxyazetidine is consistently low. What are the most likely causes and how can I fix them?

Answer: Low yields in this specific Williamson synthesis can almost always be traced back to one of three factors: inefficient phenoxide formation, a poor leaving group on the azetidine ring, or a suboptimal choice of solvent.

-

The Causality: The Sₙ2 mechanism requires a potent nucleophile to attack an electrophilic carbon and displace a stable leaving group.[5] The hydroxyl group of the starting material is a notoriously poor leaving group, and the nucleophilicity of the phenoxide is highly dependent on the reaction environment.[4]

-

Troubleshooting & Optimization:

-

Ensure Complete Phenoxide Formation: Phenol must be fully deprotonated. Incomplete deprotonation reduces the concentration of your active nucleophile.

-

Base Selection: While strong bases like sodium hydride (NaH) are effective, they can present safety hazards and may not be necessary. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and safer for deprotonating phenols.[4][6] Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the resulting phenoxide.

-

Anhydrous Conditions: Water will protonate the phenoxide, quenching your nucleophile. Ensure all reagents and solvents are rigorously dried before use.[7]

-

-

Activate the Hydroxyl Group: The hydroxyl group must be converted into a better leaving group. This is typically done in a preceding step.

-

Sulfonate Esters: Converting the alcohol to a tosylate (-OTs) or mesylate (-OMs) is the most common and effective strategy. These are excellent leaving groups for Sₙ2 reactions.[4]

-

-

Optimize Your Solvent: The solvent plays a critical role in stabilizing intermediates and influencing nucleophilicity.

-

Solvent Choice: Use a polar aprotic solvent. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal. They solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic.[4][8] Protic solvents like ethanol or water should be avoided as they will solvate and deactivate the nucleophile through hydrogen bonding.[8]

-

-

FAQ 2: I am observing a significant amount of a ring-opened byproduct, an amino alcohol derivative. Why is the azetidine ring opening, and how can I prevent it?

Answer: This is a critical issue stemming from the inherent strain of the four-membered ring. Ring-opening occurs when the azetidine nitrogen becomes activated, forming a transient azetidinium ion. This ion is highly electrophilic and susceptible to nucleophilic attack, leading to ring cleavage.[9][10]

-

The Causality: While the N-Boc protecting group generally makes the nitrogen lone pair less available for quaternization, certain conditions can still promote the formation of an azetidinium species. The phenoxide, or even trace hydroxide, can then act as a nucleophile, attacking one of the ring carbons (typically the less hindered C4 position) in an Sₙ2-type ring-opening.[9][11] This process is competitive with the desired substitution at C3.

-

Preventative Measures:

-

Control Reaction Temperature: Avoid excessive heat. While heating is often required to drive the Sₙ2 reaction, high temperatures can provide the activation energy needed for azetidinium ion formation and subsequent ring-opening. Maintain the lowest temperature that allows for a reasonable reaction rate.

-

Use a Non-Nucleophilic Base (if applicable): If you are performing a one-pot reaction where a base is present along with an activating agent, choose a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine) to prevent it from attacking the activated azetidine.

-

Ensure High Purity of Starting Materials: Acidic impurities can protonate the azetidine nitrogen, facilitating the formation of an azetidinium salt, which is highly susceptible to ring-opening.[11]

-

Strict Stoichiometry: Use a slight excess of the phenoxide nucleophile, but avoid a large excess of base, which can promote side reactions.

-

Part B: The Mitsunobu Reaction Approach

The Mitsunobu reaction offers a powerful, one-pot alternative for converting N-Boc-3-hydroxyazetidine to its corresponding phenoxy derivative with inversion of stereochemistry.[12][13] It uses triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

FAQ 3: My Mitsunobu reaction is messy, and isolating the pure product is a nightmare. What are the common byproducts, and how can I simplify purification?

Answer: The primary challenge of the Mitsunobu reaction is not typically the reaction itself, but the separation of the desired product from stoichiometric amounts of byproducts, namely triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[14]

-

The Causality: In the reaction mechanism, PPh₃ is oxidized to TPPO, and DEAD is reduced to diethyl hydrazinedicarboxylate.[15] These byproducts are often crystalline and can co-purify with the desired product, especially if the product is also a solid.

-

Troubleshooting & Optimization:

-

Optimize Chromatography: TPPO can often be challenging to separate. A solvent system with a small amount of a polar solvent can help, but sometimes a different approach is needed.

-

Use Polymer-Supported Reagents: Using polymer-supported triphenylphosphine allows the resulting phosphine oxide byproduct to be removed by simple filtration at the end of the reaction.[16]

-

Modify Workup Procedure: In some cases, TPPO can be crashed out of a nonpolar solvent like diethyl ether or a hexane/ethyl acetate mixture prior to chromatography.

-

Alternative Reagents: Newer azodicarboxylate reagents have been developed to facilitate easier workup and removal of the hydrazine byproduct.[15]

-

FAQ 4: The reaction is not going to completion, or I am seeing side products other than the expected TPPO and hydrazine. What could be wrong?

Answer: An incomplete reaction or the formation of unexpected side products often points to issues with the nucleophile's acidity or the order of reagent addition.

-

The Causality: The Mitsunobu reaction mechanism requires the nucleophile (phenol) to protonate the betaine intermediate formed from PPh₃ and DEAD.[12][17] If the nucleophile is not sufficiently acidic (generally pKa > 13), the deprotonated azodicarboxylate can act as a nucleophile itself, leading to side reactions and incomplete conversion of the starting alcohol.[12] Phenol (pKa ≈ 10) is sufficiently acidic, so this is less of a concern unless a highly electron-rich (less acidic) phenol is used.

-

Troubleshooting & Optimization:

-

Correct Order of Addition: The standard and most reliable protocol is to dissolve the N-Boc-3-hydroxyazetidine, phenol, and PPh₃ in an appropriate solvent (like THF). Cool the solution to 0 °C, and then add the DEAD/DIAD solution dropwise.[12][17] Adding the DEAD first can lead to a host of side reactions.

-

Check Reagent Quality: DEAD and DIAD can degrade over time. Use fresh or properly stored reagents. PPh₃ can oxidize to TPPO upon storage; ensure it is pure.

-

Solvent Choice: THF is the most common and reliable solvent for Mitsunobu reactions.[16]

-

Head-to-Head Comparison of Synthetic Routes

The choice between the Williamson and Mitsunobu routes depends on factors like scale, cost, and available equipment.

| Metric | Williamson Ether Synthesis (Two-Step) | Mitsunobu Reaction (One-Pot) |

| Starting Materials | N-Boc-3-hydroxyazetidine, TsCl/MsCl, Base (e.g., K₂CO₃), Phenol | N-Boc-3-hydroxyazetidine, Phenol, PPh₃, DIAD/DEAD |

| Typical Yield | 65-85% (over two steps)[14] | 70-90%[14] |

| Key Advantages | Avoids costly and difficult-to-remove reagents; generally more amenable to large-scale synthesis.[14] | High yield in a single step; mild reaction conditions; predictable inversion of stereochemistry.[13] |

| Key Disadvantages | Requires an extra step for alcohol activation; risk of elimination and ring-opening side reactions.[4][18] | Difficult removal of byproducts (TPPO, hydrazine); reagents are expensive and sensitive.[14] |

| Scalability | High[14] | Moderate; byproduct removal becomes a significant challenge on a large scale.[14] |

Visualizations & Workflows

Diagram 1: Synthetic Overview

Caption: Key synthetic routes to N-Boc-3-phenoxyazetidine.

Diagram 2: Troubleshooting Williamson Synthesis

Caption: Decision tree for troubleshooting low yields.

Diagram 3: Desired Sₙ2 vs. Ring-Opening Side Reaction

Caption: Competition between desired substitution and ring-opening.

Experimental Protocols

Protocol 1: Two-Step Williamson Ether Synthesis

Step 1A: Synthesis of N-Boc-3-tosyloxyazetidine

-

Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv.) in anhydrous pyridine or dichloromethane at 0 °C under a nitrogen atmosphere.

-

Add p-toluenesulfonyl chloride (1.1 equiv.) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours until TLC analysis indicates completion.

-

Quench the reaction with cold water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate, which can often be used in the next step without further purification.

Step 1B: Synthesis of N-Boc-3-phenoxyazetidine [4]

-

To a solution of phenol (1.2 equiv.) in anhydrous DMF, add potassium carbonate (1.5 equiv.). Stir the mixture at room temperature for 30 minutes.

-

Add a solution of N-Boc-3-tosyloxyazetidine (1.0 equiv.) in DMF to the phenoxide mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC. The reaction is typically complete within 12-24 hours.

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with 1M NaOH to remove excess phenol, followed by brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-3-phenoxyazetidine.

Protocol 2: One-Pot Mitsunobu Reaction [14]

-

Under a nitrogen atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 equiv.), phenol (1.2 equiv.), and triphenylphosphine (1.2 equiv.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equiv.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor by TLC for the disappearance of the starting alcohol.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can be tricky to separate, but a carefully selected hexane/ethyl acetate gradient is usually effective.

References

-

Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

-

Evano, G., & Couty, F. (2020). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(2), 73-86. [Link]

-

Hirose, D., Miyamoto, K., & Uchiyama, M. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Chemical Science, 13(2), 483-489. [Link]

-

ResearchGate. (n.d.). Opening of azetidinium ions with C-nucleophiles. Request PDF. [Link]

-

ResearchGate. (n.d.). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF. [Link]

-

askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. [Link]

-

Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

-

Sathee Forum. (2025, October 11). Explain Williamson's ether synthesis. What are the limitations of this method. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

-

Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]

- Google Patents. (n.d.). WO2023041432A1 - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament.

-

The Reaction Notebook. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]

-

Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

National Center for Biotechnology Information. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

- Google Patents. (n.d.). EP0775699A1 - Method for the preparation of substituted 3-(phenylimino)-3H-phenothiazines and phenoxazines.

-

Advanced Journal of Chemistry. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

-

ResearchGate. (n.d.). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. [Link]

-

ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. byjus.com [byjus.com]

- 6. WO2023041432A1 - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament - Google Patents [patents.google.com]

- 7. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]

- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 9. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]

- 10. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08706A [pubs.rsc.org]

- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Mitsunobu Reaction [organic-chemistry.org]